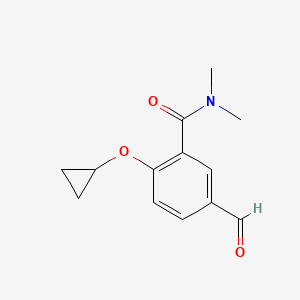
2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.266 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide typically involves the reaction of carboxylic acids with N,N-dimethylamines in the presence of activating agents. One common method involves heating carboxylic acids at 160–165 °C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Another method involves the use of carboxylic acids and dimethylamine in the presence of coupling reagents .
Industrial Production Methods
Industrial production methods for N,N-dimethylamides, including this compound, often involve the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents. This process typically requires heating at high temperatures and the use of solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the dimethylbenzamide moiety can interact with various enzymes and receptors. The cyclopropoxy group may influence the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-formyl-N,N-dimethylbenzamide: Similar structure but with the formyl group at a different position.
2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide: Another isomer with the formyl group at a different position.
4-Cyclopropoxy-2-formyl-N,N-dimethylbenzamide: Similar structure with the formyl group at the 4-position.
Uniqueness
2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group adds to its distinctiveness compared to other benzamide derivatives .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-formyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H15NO3/c1-14(2)13(16)11-7-9(8-15)3-6-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI Key |
HFAPVIYILVBGHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


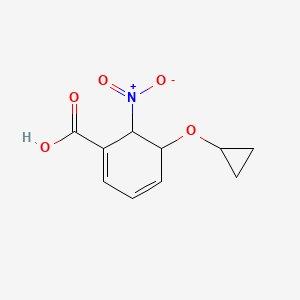
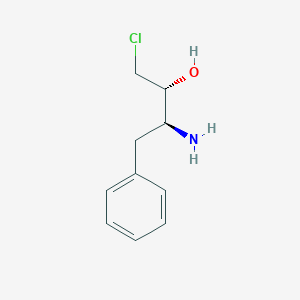
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14808832.png)
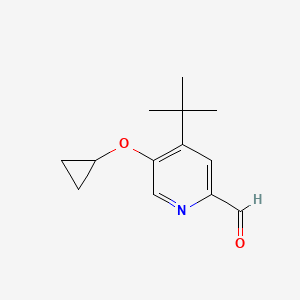

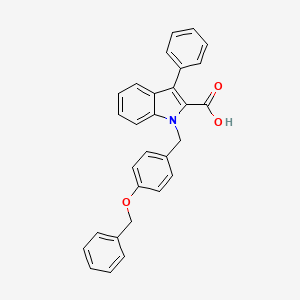




![[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate](/img/structure/B14808875.png)
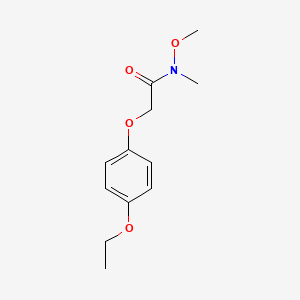
![tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B14808887.png)
![(1S,2R)-5-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-YL)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14808889.png)
